molecular formula C29H30FN3O2 B11414546 4-{1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

4-{1-[4-(4-ethylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11414546
M. Wt: 471.6 g/mol
InChI Key: LVNQWDHBRJGXBT-UHFFFAOYSA-N
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Description

4-{1-[4-(4-Ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one is a complex organic compound that features a combination of benzodiazole, pyrrolidinone, and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of appropriate ortho-diamines with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Phenoxy Group: This step involves the nucleophilic substitution reaction where the ethylphenoxy group is introduced to the benzodiazole core.

    Formation of the Pyrrolidinone Ring: This can be synthesized through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

    Final Coupling: The final step involves coupling the benzodiazole and pyrrolidinone intermediates under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: The compound can be used to study the interaction with various biological targets, including receptors and ion channels.

    Materials Science: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(4-chlorophenyl)pyrrolidin-2-one
  • **4-{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one

Uniqueness

The uniqueness of 4-{1-[4-(4-ethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one lies in its specific combination of functional groups, which may confer unique biological activity or physical properties compared to similar compounds. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain targets or improve its stability.

Properties

Molecular Formula

C29H30FN3O2

Molecular Weight

471.6 g/mol

IUPAC Name

4-[1-[4-(4-ethylphenoxy)butyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C29H30FN3O2/c1-2-21-9-15-25(16-10-21)35-18-6-5-17-32-27-8-4-3-7-26(27)31-29(32)22-19-28(34)33(20-22)24-13-11-23(30)12-14-24/h3-4,7-16,22H,2,5-6,17-20H2,1H3

InChI Key

LVNQWDHBRJGXBT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F

Origin of Product

United States

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